

Application Notes and Protocols for AZSMO-23 on CHO-hERG Cells

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Compound of Interest

Compound Name: AZSMO-23

Cat. No.: B1666512

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for characterizing the effects of **AZSMO-23**, a known activator of the human Ether-à-go-go-Related Gene (hERG)-encoded potassium channel (Kv11.1), using Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel (CHO-hERG). This document outlines the necessary procedures for cell culture, electrophysiological recordings, and data analysis to assess the impact of **AZSMO-23** on hERG channel function.

Introduction

The hERG potassium channel is a critical component in cardiac action potential repolarization. [1][2] Aberrant function of this channel, often due to drug-induced inhibition, can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. [1][2] Consequently, assessing the interaction of novel compounds with the hERG channel is a mandatory step in preclinical safety pharmacology. [3][4][5] **AZSMO-23** has been identified as a type 2 hERG channel activator, making it a valuable research tool for understanding hERG channel pharmacology from both a safety and a therapeutic perspective, particularly in the context of congenital long QT syndrome. [6][7][8] This protocol details the application of **AZSMO-23** to CHO-hERG cells to study its activating effects.

Data Presentation

The following tables summarize the quantitative data regarding the effect of **AZSMO-23** on wild-type (WT) hERG channels expressed in CHO cells.

Table 1: Electrophysiological Effects of **AZSMO-23** on WT hERG Currents

Parameter	EC50 (μM)
Pre-pulse Current	28.6[6][7][9]
Tail Current	11.2[6][7][9]

Table 2: Current Increase at 100 μM **AZSMO-23**

Current Type	Voltage	Percentage Increase (compared to vehicle)
Pre-pulse Current	+40 mV	952 ± 41%[6][7][8][9]
Tail Current	-30 mV	238 ± 13%[6][7][8][9]

Table 3: Effect of **AZSMO-23** on hERG Channel Gating

Gating Parameter	Effect	Magnitude
Voltage Dependence of Inactivation	Depolarizing Shift	74.5 mV[6][7]
Voltage Dependence of Activation	No Shift	N/A[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the effect of **AZSMO-23** on CHO-hERG cells.

CHO-hERG Cell Culture

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

- Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to maintain hERG expression.[10]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. [10] For optimal hERG current expression in automated patch-clamp experiments, consider incubating cells at 30°C for 1-5 days prior to the experiment, as this has been shown to increase current amplitude and extend the usability of the cells.[11]
- Passaging: Subculture cells when they reach 80-90% confluency.[10]

Preparation of Solutions

- Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]
- Intracellular (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5.4 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.[11]
- **AZSMO-23** Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of **AZSMO-23** in Dimethyl Sulfoxide (DMSO). Store at -20°C.
- Test Solutions: On the day of the experiment, prepare serial dilutions of **AZSMO-23** in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.1%) to minimize solvent effects.[13]

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol can be adapted for both manual and automated patch-clamp systems.[1][2]

- Cell Preparation: Harvest CHO-hERG cells and resuspend them in the extracellular solution for recording.[12]
- Establishing Whole-Cell Configuration:
 - Form a GΩ seal between the patch pipette filled with intracellular solution and a single CHO-hERG cell.[10]

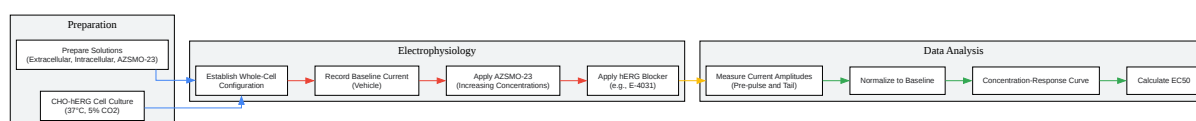
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for several minutes before recording.
- Voltage Protocol: To elicit hERG currents and observe the effects of **AZSMO-23**, a specific voltage protocol is applied. A commonly used protocol involves:
 - A holding potential of -80 mV.[\[12\]](#)
 - A depolarizing step to a positive potential (e.g., +40 mV) for a sufficient duration to induce channel activation and subsequent inactivation.[\[6\]](#)[\[8\]](#)
 - A repolarizing step to a negative potential (e.g., -30 mV or -50 mV) to record the deactivating tail current, which is a hallmark of hERG channels.[\[6\]](#)[\[8\]](#)[\[10\]](#)
 - The FDA-recommended CiPA protocol consists of a 500 ms depolarizing pulse to +40 mV followed by a 100 ms ramp down to -80 mV, repeated every 5 seconds.[\[14\]](#)[\[15\]](#)
- Compound Application:
 - Record a stable baseline current in the vehicle (extracellular solution with the same final DMSO concentration as the test solutions).[\[13\]](#)
 - Perfuse the cell with increasing concentrations of **AZSMO-23**, allowing the current to reach a steady state at each concentration before recording.
 - At the end of the experiment, apply a known hERG blocker (e.g., 1 μ M E-4031) to confirm the identity of the recorded current.[\[13\]](#)

Data Analysis

- Measure the peak amplitude of the pre-pulse current (at the end of the depolarizing step) and the peak tail current for each **AZSMO-23** concentration.
- Normalize the current amplitudes at each concentration to the baseline current recorded in the vehicle.
- Plot the normalized current as a function of the **AZSMO-23** concentration.

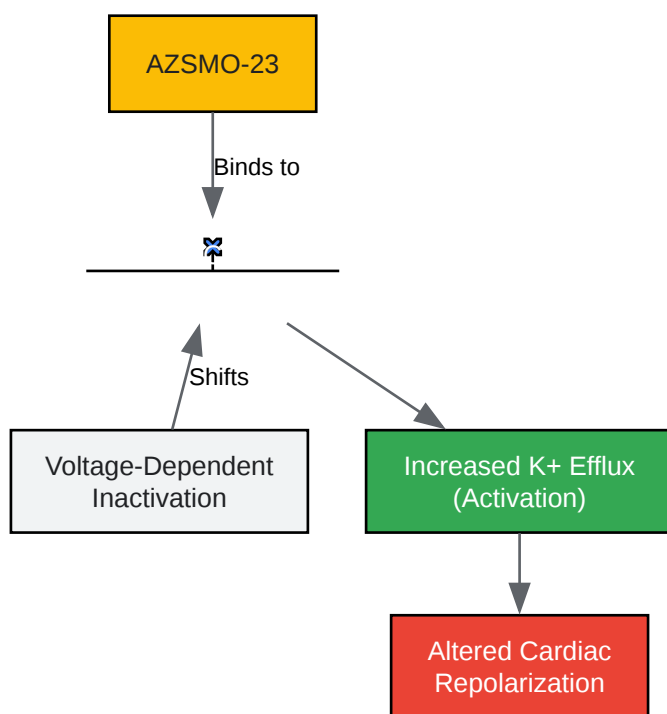
- Fit the concentration-response data with the Hill equation to determine the EC50 value.
- To analyze the effect on the voltage dependence of inactivation, apply a series of voltage steps to different potentials and measure the resulting tail currents. Plot the normalized tail current amplitudes against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage ($V_{1/2}$).

Visualizations



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Caption: Experimental workflow for assessing **AZSMO-23** effects on CHO-hERG cells.



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Caption: Mechanism of action of **AZSMO-23** on the hERG potassium channel.

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